![molecular formula C14H10N2O2 B15210496 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone CAS No. 62693-28-1](/img/structure/B15210496.png)
2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is an organic compound that features a benzoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone typically involves the condensation of 2-aminophenol with anthranilic acid in the presence of polyphosphoric acid to form 2-aminophenyl benzoxazole. This intermediate is then reacted with 2-bromopyridine under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazole or pyridine derivatives.
Scientific Research Applications
Chemistry: 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: In materials science, the compound is investigated for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
- 2-Phenylpyridine
- 2-(Benzo[b]thiophen-2-yl)pyridine
- 2-(2-Aminophenyl)benzoxazole
Comparison: 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is unique due to the presence of both benzoxazole and pyridine rings, which confer distinct electronic and steric properties.
Properties
CAS No. |
62693-28-1 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C14H10N2O2/c17-12(10-5-3-4-8-15-10)9-14-16-11-6-1-2-7-13(11)18-14/h1-8H,9H2 |
InChI Key |
JBLPEZLLVNVRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



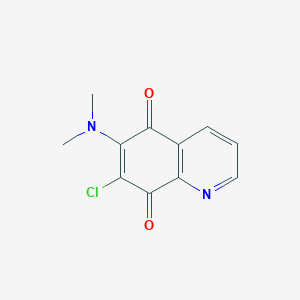
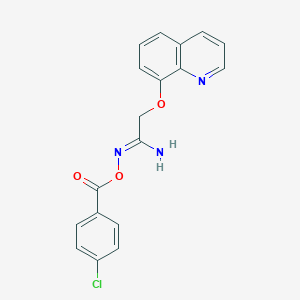
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
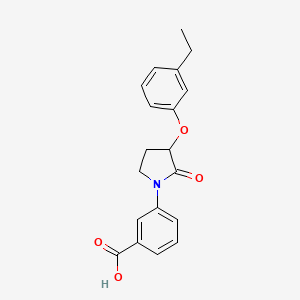
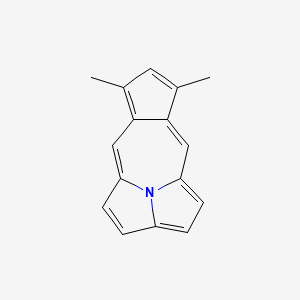
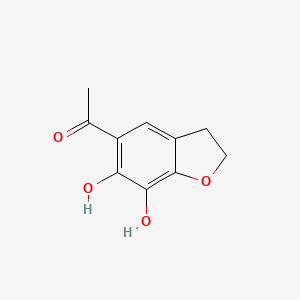
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
